N2-(4-isopropylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(4-Isopropylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based small molecule characterized by a 1,3,5-triazine core substituted with a morpholino group at position 6, a 4-isopropylphenyl group at position N2, and an m-tolyl (meta-methylphenyl) group at position N2. The hydrochloride salt enhances its solubility in polar solvents, which is advantageous for pharmaceutical or material science applications.
Properties
IUPAC Name |
2-N-(3-methylphenyl)-6-morpholin-4-yl-4-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O.ClH/c1-16(2)18-7-9-19(10-8-18)24-21-26-22(25-20-6-4-5-17(3)15-20)28-23(27-21)29-11-13-30-14-12-29;/h4-10,15-16H,11-14H2,1-3H3,(H2,24,25,26,27,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMAWKFVWGPZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(C)C)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(4-isopropylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology. The following sections provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound involves several steps, typically starting from commercially available 1,3,5-triazine derivatives. The introduction of substituents such as isopropyl and morpholino groups is crucial for enhancing its biological activity.
Table 1: Chemical Structure and Substituents
| Component | Description |
|---|---|
| Core Structure | 1,3,5-Triazine |
| Substituent 1 | 4-Isopropylphenyl |
| Substituent 2 | Morpholino |
| Substituent 3 | m-Tolyl |
| Salt Form | Hydrochloride |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A notable study demonstrated that derivatives of 6,N2-diaryl-1,3,5-triazine-2,4-diamines selectively inhibited the growth of triple-negative breast cancer cells (MDA-MB231) more effectively than hormone-dependent lines (SKBR-3 and MCF-7) .
The mechanism by which these triazine derivatives exert their effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, they may interfere with the mitotic motor proteins that are crucial for cell division . Additionally, the presence of electron-donating groups in specific positions on the phenyl rings has been correlated with increased antiproliferative activity .
Case Studies
Case Study 1: Antiproliferative Activity in Breast Cancer
In a comparative study involving various triazine derivatives, this compound was found to reduce the viability of MDA-MB231 cells by over 50% at a concentration of 10 μM. This effect was attributed to the compound's ability to induce apoptosis in cancer cells .
Case Study 2: Colorectal Cancer Prevention
Another study investigated the effects of related triazine compounds on azoxymethane (AOM)-induced colonic aberrant crypt foci (ACF) in rats. The administration of these compounds resulted in a significant reduction in ACF frequency, suggesting potential chemopreventive properties .
Scientific Research Applications
Medicinal Chemistry
Antitumor Properties
The compound exhibits significant potential as an anticancer agent. Research indicates its ability to inhibit critical pathways associated with cancer cell proliferation. Specifically, it has been shown to inhibit DNA topoisomerase IIα and carbonic anhydrases, which are essential for tumor growth and survival. In vitro studies demonstrate that this compound reduces cell viability in various cancer cell lines by inducing apoptosis. Furthermore, in vivo studies reveal that it can lead to tumor regression in xenograft models when administered alongside other chemotherapeutics.
Anti-inflammatory Effects
In addition to its anticancer properties, N2-(4-isopropylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride has been studied for its anti-inflammatory effects. It modulates inflammatory responses by inhibiting specific signaling pathways linked to cytokine production and immune cell activation. This dual action makes it a promising candidate for treating various inflammatory conditions.
Agriculture
Herbicidal Applications
The compound is explored for its potential use as a herbicide due to its capacity to inhibit specific enzymes in plants. The triazine structure is known for its herbicidal properties, and modifications such as the morpholino and p-tolyl groups enhance its effectiveness against targeted plant species . This application is particularly relevant in the development of sustainable agricultural practices aimed at controlling weed growth without harming crops.
Materials Science
Polymer Photostabilizers
In the field of materials science, this compound is investigated for its role as a polymer photostabilizer. Triazines are known to provide UV protection in various polymer applications. The incorporation of this compound into polymer matrices can enhance their stability and longevity when exposed to sunlight.
Case Studies and Research Findings
Several documented studies highlight the efficacy of this compound:
- In Vitro Studies : Research involving various cancer cell lines has shown that this compound significantly decreases cell viability through mechanisms such as apoptosis induction.
- In Vivo Efficacy : Animal model studies have demonstrated that this compound can effectively reduce tumor size when used in combination with established chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound belongs to a class of N-substituted 1,3,5-triazine derivatives with morpholino substituents. Key structural analogs and their comparative properties are summarized below:
Solubility and Stability
- Hydrochloride Salt: Improves aqueous solubility compared to non-salt forms (e.g., 4-(4-methoxyphenyl)-6-morpholino-N-(p-tolyl)-1,3,5-triazine-2-amine), which may precipitate in polar solvents .
- Isopropyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
